
Cu(OTs)2
Vue d'ensemble
Description
Cu(OTs)2, also known as Copper (II) tosylate, is a copper (II) catalyst used for a variety of transformations, including Mannich condensation, Friedel-Crafts reaction, and Henry reaction .
Synthesis Analysis
Cu(OTs)2 has been used in various synthetic protocols. For instance, it has been used in the Cu-mediated C–N cross-coupling that uses a dative N-ligand in the bond-forming event, generating reactive cationic products . Another study reported the first Cu(OTs)2-catalyzed intramolecular radical cascade reactions that enable the diversity-oriented synthesis of quinoline-annulated polyheterocyclic compounds .
Molecular Structure Analysis
The molecular structure of Cu(OTs)2 is consolidated by intermolecular hydrogen bonds linking the oxygen atom of the oxalate group and the amine or imine group of the imidazole-based part into chains .
Chemical Reactions Analysis
Cu(OTs)2 is known to be a good leaving group, making it useful in various chemical reactions . It has been used in the oxidative arylation of nitriles and N-heterocycles to generate ionic products .
Physical And Chemical Properties Analysis
Cu(OTs)2 is a 3d transition metal and has some interesting physical and chemical properties . Cu-based materials can promote and undergo a variety of reactions due to Cu’s wide range of accessible oxidation states (Cu0, CuI, CuII, and CuIII), which enable reactivity via both one- and two-electron pathways .
Applications De Recherche Scientifique
Biomedical Applications of Copper Sulfide Nanoparticles Copper sulfide (CuS) nanoparticles have been explored for their potential in biomedical applications, particularly in the detection of biomolecules, chemicals, and pathogens. These nanoparticles have shown broad applications in vitro and have been investigated for in vivo uses, including molecular imaging, cancer therapy based on photothermal properties, drug delivery, and theranostic applications (Goel, Chen, & Cai, 2014).
Copper-Catalyzed Hydroamination of Allenes Cu(OTs)₂ has been used in copper-catalyzed hydroamination reactions. Studies revealed that cationic Cu(I) generated in situ is the active species, influencing regio- and stereoselectivity in the production of E-products. These insights have helped in generalizing this methodology to allenamides and N-allenylcarbamates under mild and functional-group-tolerant conditions (Perego et al., 2017).
Fluorescent Probe Development for Mycotoxin Detection Copper monosulfide (CuS) nanoparticles have been utilized to develop a highly specific and sensitive assay for the detection of ochratoxin A (OTA), a mycotoxin. This innovative strategy, involving copper monosulfide nanoparticles conjugated to an anti-OTA antibody, has broad application potential in food safety and quality control (Chen et al., 2021).
Development of Metal Ion Sensors Research has been conducted on developing metal ion sensors using oxytocin (OT) and its interaction with metal ions such as copper. These studies are significant for biomedical research and could lead to the development of various neuropeptide-derived sensors (Tadi et al., 2017).
Study of Copper-Containing Complexes in Catalysis Copper salts like Cu(OTs)₂ have been studied for their role in catalysis. For instance, the non-redox cocatalysis by Cu(OTs)₂ in aerobic oxidative coupling reactions has been explored, demonstrating its ability to activate catalysts for C-H activation without impacting catalyst reoxidation (Wang & Stahl, 2017).
Photocatalytic Applications Copper sulfide has been incorporated in the synthesis of photocatalysts like Au–CuS–TiO₂ nanobelts for efficient photocatalytic degradation of contaminants like the antibiotic oxytetracycline. These materials show promise in environmental remediation applications (Chen, Wu, & Xin, 2016).
Electrochemical Characterization The electrochemical properties of copper compounds like Cu(p-OTs)₂ have been studied in various solvents, revealing insights into their reaction mechanisms. Such research is important for understanding the electrochemical behavior of copper complexes (Song & Shen, 2004).
Mécanisme D'action
Target of Action
Copper(II) tosylate, also known as copper;4-methylbenzenesulfonate or Cu(OTs)2, is primarily used as a catalyst in organic synthesis . The compound’s primary targets are the reactants in these chemical transformations .
Mode of Action
Copper(II) tosylate interacts with its targets by facilitating various reactions such as oxidation, addition, cycloaddition, and amination . It acts as a catalyst, speeding up these reactions without being consumed in the process .
Biochemical Pathways
Copper(II) tosylate is involved in several biochemical pathways. Copper is an endogenous metal ion that acts as a cofactor in several enzymes, participates in ROS production, and promotes tumor progression, metastasis, and angiogenesis . Copper(II) complexes have been found to interact with DNA, possibly through intercalative ability, coupled with ROS generation .
Pharmacokinetics
It’s known that the cellular uptake and activity of similar copper complexes on certain cancer cells appear directly correlated with the lipophilicity of the ligand
Result of Action
The molecular and cellular effects of Copper(II) tosylate’s action are largely dependent on the specific reactions it catalyzes. In the context of anticancer properties, copper(II) complexes have been shown to trigger cell death . The exact effects would depend on the specific biochemical pathways and reactions involved.
Action Environment
The action, efficacy, and stability of Copper(II) tosylate can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, pH, and solvent can all impact the effectiveness of Copper(II) tosylate as a catalyst
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Copper(II) tosylate participates in various biochemical reactions. Copper ions readily form complexes with biomolecules containing amino acid residues such as the thiol group in cysteine or the thioether group in methionine, while Cu2+ exhibits a high affinity for the secondary carboxyl group in aspartic/glutamic acid or the imidazole nitrogen group in histidine . Copper atoms are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B .
Cellular Effects
Copper(II) tosylate has significant effects on various types of cells and cellular processes. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can generate free radicals and increase oxidative stress, which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Copper(II) tosylate exerts its effects at the molecular level through various mechanisms. Copper ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .
Temporal Effects in Laboratory Settings
Copper ions have been shown to play a role in the biogeochemical cycling of copper in plant-soil systems .
Dosage Effects in Animal Models
Copper ions have been shown to have a relatively low cytotoxic effect on certain cell lines .
Metabolic Pathways
Copper(II) tosylate is involved in various metabolic pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .
Transport and Distribution
Copper(II) tosylate is transported and distributed within cells and tissues through various mechanisms. Copper ions are transported across the plasma membrane by the copper transport protein family COPT/CTR . Copper ions pumped into the blood by basolateral ATP7A from enterocytes can be transported all over the body .
Subcellular Localization
The subcellular localization of Copper(II) tosylate is yet to be fully determined. Copper ions have been found in cell organelles called mitochondria , and they directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions .
Propriétés
IUPAC Name |
copper;4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Cu/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYMYQPDGZIGDM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14CuO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
| Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7064570 | |
| Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7144-37-8 | |
| Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper bis(4-toluenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




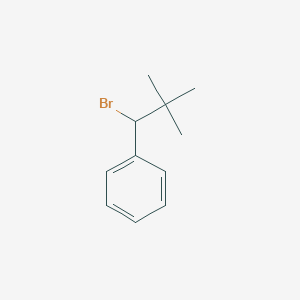
![triethyl-[6-(triethylazaniumyl)hexyl]azanium;bromide](/img/structure/B3056357.png)

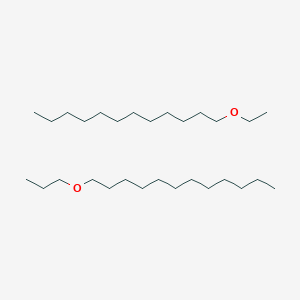
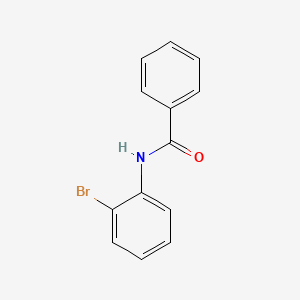
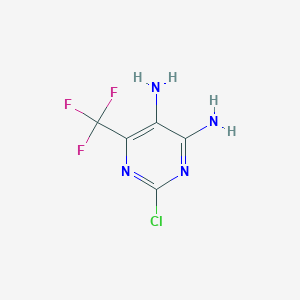
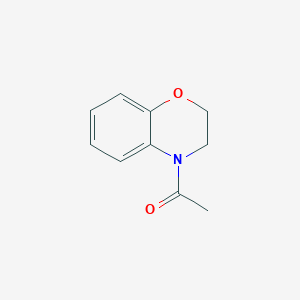
![Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3056366.png)
![9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]-](/img/structure/B3056368.png)
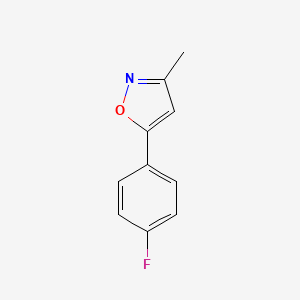
![Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3056371.png)

